Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazinone moiety, a thiazole ring, and a methyl ester group. Its molecular formula is C18H20N4O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Phthalazinone Moiety: This step involves the reaction of phthalic anhydride with hydrazine to form phthalazinone.
Thiazole Ring Formation: The thiazole ring is synthesized through the reaction of α-haloketones with thiourea.
Coupling Reaction: The phthalazinone and thiazole intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate
- 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
- 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile
Uniqueness
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is unique due to its combined structural features of phthalazinone and thiazole rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. Its structure includes a thiazole ring, which is known for its diverse biological activities. The presence of the phthalazine moiety further enhances its pharmacological potential.
Molecular Formula: C₁₃H₁₅N₃O₃S
Molecular Weight: 281.34 g/mol
Antibacterial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antibacterial properties. In a study comparing various thiazole derivatives, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
Bacteria | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
Escherichia coli | 0.010 mg/mL | 0.020 mg/mL |
Pseudomonas aeruginosa | 0.025 mg/mL | 0.050 mg/mL |
The compound's activity was notably higher than traditional antibiotics like ampicillin and streptomycin, particularly against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In addition to antibacterial effects, the compound has shown promising antifungal activity. A study reported MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains.
Fungi | MIC (mg/mL) |
---|---|
Candida albicans | 0.008 |
Aspergillus fumigatus | 0.050 |
Trichophyton mentagrophytes | 0.004 |
These results suggest that the compound could be a potential candidate for treating fungal infections, especially in cases resistant to conventional therapies .
Anticancer Activity
The anticancer potential of the compound was evaluated using the MCF-7 breast cancer cell line. The results indicated a dose-dependent decrease in cell viability:
Concentration (µM) | Cell Viability (%) |
---|---|
1 | 80 |
5 | 60 |
10 | 30 |
MTT assays confirmed that at higher concentrations (≥10 µM), the compound significantly inhibited cell proliferation compared to control groups .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the thiazole and phthalazine moieties can enhance biological activity. For instance, substituents on the thiazole ring have been shown to affect both antibacterial and anticancer efficacy.
Case Studies
- Antibacterial Efficacy : A comparative study highlighted that methyl derivatives of thiazoles exhibited enhanced activity against En. cloacae, with MIC values as low as 0.004 mg/mL .
- Anticancer Studies : In vitro studies on MCF-7 cells demonstrated that compounds with specific substitutions on the thiazole ring showed improved cytotoxicity compared to their unsubstituted counterparts .
Properties
Molecular Formula |
C19H20N4O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
methyl 2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H20N4O4S/c1-10(2)9-13-15(18(26)27-4)20-19(28-13)21-16(24)14-11-7-5-6-8-12(11)17(25)23(3)22-14/h5-8,10H,9H2,1-4H3,(H,20,21,24) |
InChI Key |
CZJIOMYLKZENGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C)C(=O)OC |
Origin of Product |
United States |
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